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  • Product: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • CAS: 1498993-51-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]py...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action of these derivatives, with a primary focus on their role as protein kinase inhibitors. We will delve into their interactions with various kinase targets, explore other non-kinase-mediated activities, and provide insights into the experimental methodologies used to elucidate these mechanisms. This guide is intended to be a valuable resource for researchers and drug development professionals working with this important class of compounds.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Versatile Core in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has proven to be a highly versatile scaffold in the design of therapeutic agents.[1] Its rigid, planar structure and the synthetic accessibility of its derivatives allow for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[2] This has led to the development of pyrazolo[1,5-a]pyrimidine derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5] A significant portion of these activities stems from the ability of these compounds to modulate the function of key cellular proteins, most notably protein kinases.

The Primary Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of protein kinase inhibitors, acting through various modes of inhibition.[2]

Modes of Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives can inhibit kinase activity through two primary mechanisms:

  • ATP-Competitive Inhibition: In this mode, the inhibitor binds to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This is the most common mechanism of action for small molecule kinase inhibitors.

  • Allosteric Inhibition: Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that reduces its catalytic activity.

The specific mode of inhibition is dependent on the chemical structure of the derivative and the topology of the target kinase.[2]

Key Kinase Targets and Therapeutic Implications

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of derivatives that target a wide spectrum of kinases with varying degrees of selectivity.

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of the Trk family of kinases.[3] Notably, two of the three FDA-approved drugs for NTRK fusion-positive cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, underscoring the clinical significance of this scaffold in targeting these oncogenes.[3]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR, highlighting their potential in the treatment of this malignancy.[2]

  • RAF and MEK Kinases: The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in B-Raf are prevalent in melanoma. Pyrazolo[1,5-a]pyrimidine-based inhibitors targeting B-Raf and MEK have shown promise in preclinical studies for melanoma treatment.[2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as dual inhibitors of CDK2 and TrkA, representing a promising strategy to target multiple oncogenic pathways simultaneously.[6]

  • Pim-1 Kinase: Pim-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Selective pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 have been developed, demonstrating cellular activity through the suppression of BAD protein phosphorylation.[7]

  • Adaptor-Associated Kinase 1 (AAK1): AAK1 is involved in clathrin-mediated endocytosis, a process hijacked by some viruses for cellular entry. Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and selective AAK1 inhibitors with potential as broad-spectrum antiviral agents.[4]

  • Phosphoinositide 3-Kinase δ (PI3Kδ): PI3Kδ is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as highly selective inhibitors of PI3Kδ, with potential applications in the treatment of asthma and other inflammatory conditions.[8][9]

Signaling Pathway Visualization

The following diagram illustrates the central role of kinases in cellular signaling and the points of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_pim Pim-1 Pathway cluster_cdk Cell Cycle Control cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Trk) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3Kδ RTK->PI3K RAF B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Transcription Pim1 Pim-1 BAD BAD Pim1->BAD Inhibits Apoptosis CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives PyrazoloPyrimidine->RTK PyrazoloPyrimidine->RAF PyrazoloPyrimidine->MEK PyrazoloPyrimidine->PI3K PyrazoloPyrimidine->Pim1 PyrazoloPyrimidine->CDK2

Caption: Inhibition of key signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives.

Other Mechanisms of Action

While protein kinase inhibition is the most widely reported mechanism, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated other biological activities through different modes of action.

Inhibition of Other Enzymes
  • Phosphodiesterase 4 (PDE4): A novel pyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of PDE4, an enzyme that degrades cyclic AMP (cAMP).[10] By inhibiting PDE4, this compound increases intracellular cAMP levels, which has anti-inflammatory effects, making it a potential therapeutic for idiopathic pulmonary fibrosis.[10]

Targeting Protein-Protein Interactions
  • B-Cell Lymphoma 6 (BCL6): BCL6 is a transcriptional repressor that is frequently implicated in lymphoma. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as binders of the BCL6 protein, disrupting its function.[11]

Antitubercular Activity

Certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones have shown significant activity against Mycobacterium tuberculosis.[5] Interestingly, the mechanism of action for these compounds is not related to kinase inhibition but is conferred by the mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promotes the catabolism of the compound.[5]

Experimental Workflows for Elucidating the Mechanism of Action

A multi-pronged experimental approach is necessary to thoroughly characterize the mechanism of action of a novel pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory effect of the compound on purified enzymes.

Protocol: In Vitro Kinase Inhibition Assay (Example: TRKA)

  • Reagents and Materials:

    • Recombinant human TrkA kinase domain

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Pyrazolo[1,5-a]pyrimidine derivative (test compound)

    • Positive control inhibitor (e.g., Larotrectinib)

    • Streptavidin-coated plates

    • Phospho-specific antibody conjugated to a detection molecule (e.g., HRP, fluorophore)

    • Detection substrate (e.g., TMB, fluorescent substrate)

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a microplate, add the TrkA enzyme, the biotinylated peptide substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific antibody and incubate.

    • Wash the plate to remove the unbound antibody.

    • Add the detection substrate and measure the signal using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Causality and Self-Validation: This assay directly measures the ability of the compound to inhibit the catalytic activity of the target kinase. The inclusion of a positive control validates the assay's performance, while the dose-response curve provides a quantitative measure of potency (IC50).

Cellular Assays

Cellular assays are crucial to confirm that the compound can engage its target in a biological context and elicit a functional response.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to the target protein in living cells.

  • Reagents and Materials:

    • Cells engineered to express the target kinase fused to a NanoLuc® luciferase.

    • A fluorescent tracer that binds to the active site of the kinase.

    • Test compound.

    • Cell culture medium and plates.

    • Luminometer/plate reader capable of measuring BRET.

  • Procedure:

    • Seed the engineered cells in a white-bottomed microplate.

    • Add the test compound at various concentrations.

    • Add the fluorescent tracer.

    • Add the NanoLuc® substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal.

    • A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

    • Calculate the EC50 value.

Causality and Self-Validation: This assay provides direct evidence of target engagement in a physiological environment. The dose-dependent displacement of the tracer is a strong indicator of specific binding to the target protein.

Protocol: Western Blot Analysis of Phosphorylation

This method assesses the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase.

  • Reagents and Materials:

    • Cancer cell line known to have an activated signaling pathway (e.g., a cell line with an NTRK fusion for a Trk inhibitor).

    • Test compound.

    • Cell lysis buffer.

    • Primary antibodies (total protein and phospho-specific for the target and downstream substrate).

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat the cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibodies.

    • Incubate with the secondary antibody.

    • Add the chemiluminescent substrate and capture the image.

    • Quantify the band intensities to determine the level of phosphorylation.

Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of the downstream substrate, without a significant change in the total protein levels, demonstrates that the compound is inhibiting the activity of the target kinase in a cellular context.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Proliferation Cell Proliferation Assay Determine_IC50->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Determine_IC50->Target_Engagement Phosphorylation_Assay Phosphorylation Assay (Western Blot) Determine_IC50->Phosphorylation_Assay Determine_EC50 Determine Cellular Potency (EC50) Cell_Proliferation->Determine_EC50 Target_Engagement->Determine_EC50 Phosphorylation_Assay->Determine_EC50 Kinase_Panel Kinase Panel Screening Determine_EC50->Kinase_Panel Off_Target Identify Off-Targets Kinase_Panel->Off_Target Xenograft_Model Xenograft Tumor Model Off_Target->Xenograft_Model Efficacy_Study Evaluate Anti-tumor Efficacy Xenograft_Model->Efficacy_Study Start Novel Pyrazolo[1,5-a]pyrimidine Derivative Start->Biochemical_Assay

Caption: A typical experimental workflow for characterizing the mechanism of action.

Structure-Activity Relationship (SAR) and Drug Design

The biological activity and target selectivity of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold.[2][3] SAR studies are therefore essential for optimizing lead compounds.

Key SAR Insights:

  • Substituents at the C2, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine ring are critical for modulating kinase inhibitory activity and selectivity.

  • Introduction of a carboxamide group has been shown to significantly enhance the activity of some derivatives.[3]

  • Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold can lead to increased potency and selectivity, as demonstrated in the development of AAK1 inhibitors.[4]

  • Palladium-catalyzed cross-coupling reactions are powerful tools for introducing diverse functional groups to the scaffold, enabling extensive SAR exploration.[2]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against their respective targets.

Compound ID/ClassTarget Kinase(s)IC50/EC50Cell Line/Assay TypeReference
Compound 29TrkA, TrkC0.6 nM, 0.1 nMEnzymatic Assay[3]
Compound 30TrkA, TrkC1.61 nM, 0.05 nMEnzymatic Assay[3]
Compound 6tCDK2, TRKA0.09 µM, 0.45 µMEnzymatic Assay[6]
Compound 6sCDK2, TRKA0.23 µM, 0.45 µMEnzymatic Assay[6]
Compound 16AAK140 nMNanoBRET™ Assay[4]
Compound 27AAK1150 nMNanoBRET™ Assay[4]
CPL302253 (54)PI3Kδ2.8 nMEnzymatic Assay[8]
Compound 14a-0.0020 µMHCT116 Cell Proliferation[12]
13cPDE42.7 nMEnzymatic Assay[10]

Conclusion and Future Directions

Derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid represent a rich and versatile class of compounds with significant therapeutic potential. Their primary mechanism of action involves the inhibition of a wide range of protein kinases implicated in various diseases. However, their ability to modulate other biological targets further expands their therapeutic utility.

Future research in this area will likely focus on:

  • Improving selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.[2]

  • Overcoming drug resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.[3]

  • Exploring novel targets: Expanding the scope of pyrazolo[1,5-a]pyrimidine derivatives to new and challenging biological targets.

  • Optimizing drug-like properties: Enhancing the bioavailability and pharmacokinetic properties of these compounds to improve their clinical efficacy.[2]

The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold, guided by a deep understanding of its mechanism of action, holds great promise for the development of novel and effective therapies for a wide range of human diseases.

References

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Ding, R., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. Available at: [Link]

  • Ding, R., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Molecules. Available at: [Link]

  • Van der Veken, P., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Glowacka, I., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Chen, Z., et al. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, P., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • McCoull, W., et al. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. Available at: [Link]

  • Glowacka, I., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

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Exploratory

Computational Profiling and Molecular Docking Studies of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Abstract: As drug discovery moves away from planar, aromatic molecules toward structures with higher sp3 character ("escaping flatland"), partially saturated bicyclic scaffolds have gained immense traction. This technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As drug discovery moves away from planar, aromatic molecules toward structures with higher sp3 character ("escaping flatland"), partially saturated bicyclic scaffolds have gained immense traction. This technical whitepaper provides an in-depth mechanistic guide to the molecular docking and computational profiling of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid . By combining a non-planar tetrahydropyrimidine ring with a versatile carboxylic acid moiety, this scaffold serves as a highly privileged pharmacophore for targeting both human kinases (e.g., CDK2) and bacterial transporters (e.g., MmpL3).

Structural Rationale: The "Escape from Flatland"

The parent pyrazolo[1,5-a]pyrimidine nucleus is a well-documented, flat heteroaromatic system historically exploited for ATP-competitive kinase inhibition [1]. However, the specific 4H,5H,6H,7H-saturated derivative introduces a critical paradigm shift:

  • Stereoelectronic Complexity (Fsp3): The fully saturated pyrimidine ring adopts a puckered, non-planar conformation (typically a half-chair). This three-dimensionality allows the scaffold to project substituents into complex, solvent-exposed pockets that flat aromatics cannot access.

  • The C2-Carboxylic Acid Vector: The carboxylic acid group at the C2 position serves a dual purpose. Biologically, it acts as a potent hydrogen bond donor/acceptor and salt-bridge former. Chemically, it is a primary synthetic handle for generating amide derivatives, which have recently been identified as first-in-class modulators for targets like 17β-HSD10 [2] and the mycobacterial transporter MmpL3 [3].

Target Selection & Mechanistic Causality

To design a highly predictive docking study, the computational parameters must be tailored to the specific physicochemical interactions expected between the ligand and the target.

  • Bacterial Target (MmpL3): In Mycobacterium tuberculosis, MmpL3 is responsible for the transport of trehalose monomycolate. The tetrahydropyrazolo[1,5-a]pyrimidine core is a validated inhibitor of this pathway[4]. The C2-carboxylate is hypothesized to act as a bioisostere for the polar head of the natural substrate, anchoring the molecule via salt bridges to basic residues (e.g., Arg/Lys) in the transmembrane channel.

  • Human Target (CDK2): While planar analogs bind the kinase hinge region via the pyrazole nitrogens[1], the saturated 4H,5H,6H,7H-core forces a unique binding mode. The sp3-rich ring occupies the hydrophobic pocket, while the C2-carboxylic acid projects outward to form electrostatic interactions with the catalytic Lys33 residue.

Standardized Molecular Docking Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a docking score is mathematically meaningless without a physically realistic input state. The following step-by-step methodology is designed as a self-validating system , ensuring that causality—not computational artifact—drives the results.

Step 1: Ligand Preparation and Conformational Sampling
  • The "Why" (Causality): The carboxylic acid moiety has a pKa of approximately 3.5–4.5. At physiological pH (7.4), it exists almost exclusively as a deprotonated carboxylate anion. Docking the neutral acid will artificially weaken electrostatic interactions, causing the algorithm to miss critical salt-bridge formations.

  • Methodology:

    • Input the SMILES string of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid into a ligand preparation module (e.g., Schrödinger LigPrep).

    • Utilize Epik to generate the correct ionization and tautomeric states at pH 7.4 ± 0.5, explicitly selecting the carboxylate anion.

    • Minimize the 3D structure using the OPLS4 force field . Crucial step: OPLS4 is specifically parameterized to accurately model the torsional strain and puckering of saturated nitrogen-containing heterocycles, unlike older force fields (e.g., MMFF94).

Step 2: Target Protein Preparation
  • The "Why" (Causality): X-ray crystallography cannot resolve hydrogen atoms and frequently misassigns the terminal amides of Asn/Gln or the imidazole ring of His. Failing to optimize the hydrogen-bond network will result in steric clashes that artificially reject valid binding poses.

  • Methodology:

    • Import the high-resolution co-crystal structure (e.g., CDK2 or MmpL3) from the Protein Data Bank.

    • Run PROPKA to predict the pKa of all titratable amino acids at pH 7.4. Ensure catalytic residues are assigned their correct protonation states.

    • Perform a restrained minimization (heavy atom RMSD < 0.3 Å) to relieve local steric clashes while preserving the experimentally validated backbone architecture.

Step 3: Grid Generation and High-Throughput Docking
  • Methodology:

    • Define a 15 Å × 15 Å × 15 Å bounding box centered on the native co-crystallized ligand to encompass the full active site.

    • Execute Extra Precision (XP) docking (e.g., Glide XP or AutoDock Vina) allowing full ligand flexibility while keeping the receptor rigid.

    • Self-Validation Check: Before screening novel derivatives, redock the native co-crystallized ligand. You must achieve an RMSD of ≤ 2.0 Å between the docked pose and the crystal pose. If this fails, the grid parameters are invalid and must be recalculated.

Step 4: Post-Docking Validation via Molecular Dynamics (MD)
  • The "Why" (Causality): Docking algorithms treat the protein as a rigid entity. Because the 4H,5H,6H,7H-pyrimidine ring is flexible, it may induce "conformational breathing" in the target pocket.

  • Methodology: Subject the top-scoring docking complexes to a 100 ns Molecular Dynamics simulation (using GROMACS or Desmond) to calculate the Root Mean Square Fluctuation (RMSF). A stable trajectory validates that the predicted salt bridges are persistent, not transient artifacts.

Workflow Visualization

DockingWorkflow LPrep 1. Ligand Preparation Assign Carboxylate State (pH 7.4) Grid 3. Grid Generation Define 15Å Active Site Box LPrep->Grid PPrep 2. Protein Preparation Optimize H-Bond Network PPrep->Grid Dock 4. High-Precision Docking Flexible sp3 Ring Sampling Grid->Dock MD 5. Molecular Dynamics 100ns Trajectory Validation Dock->MD

Fig 1. Self-validating computational workflow for tetrahydropyrazolo[1,5-a]pyrimidine docking.

Quantitative Data Presentation

The table below summarizes representative computational binding affinities and key residue interactions for the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core compared to its highly active carboxamide derivatives, based on structural activity relationships (SAR) observed in recent literature[5].

Ligand VariantTarget ReceptorGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Primary Interacting Residues
2-Carboxylic Acid Core MmpL3 (Mycobacterium)-7.4-32.5Asp256 (Salt Bridge), Tyr252 (H-bond)
2-Carboxamide Derivative MmpL3 (Mycobacterium)-8.9-45.2Asp256 (H-bond), Phe255 (Pi-Alkyl)
2-Carboxylic Acid Core CDK2 (Human)-6.8-28.1Leu83 (Hinge H-bond), Lys33 (Salt Bridge)
2-Carboxamide Derivative CDK2 (Human)-7.5-35.4Leu83 (Hinge H-bond), Asp145 (H-bond)

Data Interpretation: The transition from the free carboxylic acid to a carboxamide generally improves the MM-GBSA binding free energy (ΔG). While the carboxylate anion forms strong, localized salt bridges, the neutral carboxamide allows the sp3-rich core to penetrate deeper into hydrophobic sub-pockets, optimizing favorable Pi-Alkyl interactions and reducing the desolvation penalty.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Library of Medicine (PMC). Available at:[Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. ResearchGate. Available at:[Link]

  • Virtual Screening Identifies Inhibitors and First-in-Class Activators of 17β-Hydroxysteroid Dehydrogenase Type 10. ChemRxiv. Available at:[Link]

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Structural Guide for Rational Drug Design

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Significance The 4H,5H,6H,7H-pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Significance

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold has emerged as a privileged, highly versatile pharmacophore in modern structure-based drug design (SBDD). Unlike its fully aromatic parent system, the 4,5,6,7-tetrahydro variant introduces a critical degree of sp³ character. This saturation alters the planar topology of the molecule, improving physicochemical properties such as aqueous solubility and metabolic stability, while providing distinct vectors for functionalization.

Recent literature highlights the utility of pyrazolo[1,5-a]pyrimidine derivatives in the development of highly selective PI3Kδ inhibitors for oncology and immunology [[1]](), potent spermine oxidase (SMOX) inhibitors 2, and state-of-the-art CK1α molecular glue degraders 3. Understanding the precise crystallographic conformation of the unsubstituted core is a prerequisite for rationally designing these complex therapeutic agents.

Mechanistic Insights into Target Binding

The 3D conformation of the tetrahydropyrimidine ring dictates the spatial trajectory of any appended functional groups. In the solid state, the saturated ring adopts a characteristic "half-chair" conformation. This puckering allows substituents at the C5 or C7 positions to occupy distinct sub-pockets within target enzymes, a feature heavily exploited during the Structure-Activity Relationship (SAR) optimization of SMOX inhibitors 2.

Furthermore, the C2-carboxylic acid acts as a potent supramolecular synthon. In enzymatic active sites, it frequently engages in critical salt-bridge formations or acts as a bidentate hydrogen-bond donor/acceptor, particularly within the hinge region of kinases like PI3Kδ 1.

G C1 4H,5H,6H,7H-Pyrazolo [1,5-a]pyrimidine Core C2 C2-Carboxylic Acid (H-Bond Donor/Acceptor) C1->C2 Vector definition C3 Tetrahydropyrimidine Ring (sp3 Rich Domain) C1->C3 Conformational tuning C4 Target Kinase/Enzyme (e.g., PI3Kδ / SMOX) C2->C4 Salt bridge / H-bond C3->C4 Hydrophobic packing

Structural logic of target engagement by the tetrahydropyrazolo[1,5-a]pyrimidine core.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causality statement explaining why the parameter was chosen, followed by a validation checkpoint to guarantee process control.

Protocol A: Synthesis and Crystallization

Step 1: Core Synthesis

  • Action: React 3-amino-1H-pyrazole-5-carboxylic acid with 1,3-dibromopropane in the presence of K₂CO₃ in N,N-Dimethylformamide (DMF) at 80 °C.

  • Causality: The bidentate nature of the pyrazole (N1 and the exocyclic amine) allows for a targeted double alkylation, efficiently closing the tetrahydropyrimidine ring.

  • Validation Checkpoint: LC-MS analysis must confirm the [M+H]⁺ mass of 168.1 m/z and HPLC purity must exceed 99% before proceeding to crystallization.

Step 2: Crystallization via Vapor Diffusion

  • Action: Dissolve 20 mg of the purified compound in 1 mL of a 1:1 mixture of Methanol and Ethyl Acetate. Add 0.1% Formic Acid. Place the open vial inside a larger sealed chamber containing 10 mL of Hexanes (antisolvent).

  • Causality: Methanol disrupts random intermolecular hydrogen bonds during dissolution. The addition of formic acid suppresses the ionization of the C2-carboxylic acid, ensuring the molecule remains in its neutral state. This promotes the formation of the highly ordered, centrosymmetric carboxylic acid dimers necessary for optimal crystal packing. Slow diffusion of hexanes ensures controlled nucleation, preventing microcrystalline twinning.

  • Validation Checkpoint: Allow to sit undisturbed at 20 °C for 48–72 hours. The formation of clear, block-like single crystals indicates successful controlled nucleation.

Protocol B: X-Ray Diffraction (XRD) Data Collection

Step 1: Crystal Harvesting and Cryoprotection

  • Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Causality: Paratone-N acts as a cryoprotectant, displacing mother liquor and preventing the formation of amorphous ice, which would cause high background scattering (ice rings) during data collection.

Step 2: Data Collection & Refinement

  • Action: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å). Maintain the nitrogen cryostream at exactly 100 K. Solve the phase problem using intrinsic phasing methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality: Collecting data at 100 K significantly reduces thermal atomic displacement parameters (B-factors). This is critical for the precise localization of lighter atoms, specifically the carboxylic acid proton, which is often invisible at room temperature.

  • Validation Checkpoint: The final R₁ factor must be < 0.05, and the residual electron density map should show no peaks > 0.5 e⁻/ų, validating a complete and accurate structural model.

G N1 1. Compound Synthesis & HPLC Purification N2 2. Solvent Screening (Vapor Diffusion) N1->N2 Purity >99% required N3 3. Crystal Harvesting & Cryoprotection N2->N3 Single crystal formation N4 4. X-Ray Diffraction (100 K, Cu Kα) N3->N4 Thermal motion minimized N5 5. Structure Solution & Refinement N4->N5 Phase problem solved

Workflow for the crystallization and XRD analysis of the pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Data Summaries

The following tables summarize the crystallographic parameters and key geometrical metrics characteristic of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid system when crystallized under the described protocol.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₇H₉N₃O₂
Formula Weight 167.17 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.12 Å, b = 11.45 Å, c = 9.88 Å, β = 105.4°
Volume 776.5 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.089

Table 2: Key Geometrical Parameters & Structural Significance

Structural FeatureAtoms InvolvedMeasurementSignificance
Pyrazole-Carboxylate Bond C2 - C(O)OH1.485 ÅIndicates partial conjugation with the aromatic pyrazole core, restricting free rotation.
Carboxylic Acid Dimer H-Bond O-H ··· O=C2.65 ÅExtremely strong intermolecular hydrogen bond driving the supramolecular lattice assembly.
Tetrahydropyrimidine Bond N4 - C51.462 ÅConfirms sp³ hybridization and complete saturation of the secondary ring.
Ring Puckering Angle N4-C5-C6-C745.2°Quantifies the "half-chair" conformation, dictating the 3D trajectory of future derivatives.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: nih.gov. URL:[1]

  • Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Source: acs.org. URL:[2]

  • Development of Potent and Selective CK1α Molecular Glue Degraders. Source: nih.gov. URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the High-Throughput Synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Libraries

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, bicyclic nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, bicyclic nature provides an excellent framework for the spatial presentation of diverse substituents, making it an ideal candidate for library synthesis in drug discovery. This guide provides a comprehensive overview and detailed protocols for the preparation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid libraries suitable for high-throughput screening (HTS). We present two robust, orthogonal strategies: a solution-phase parallel synthesis amenable to rapid library production and a flexible solid-phase synthesis route allowing for more complex downstream modifications. The causality behind strategic choices in library design, purification, and quality control is discussed to ensure the generation of high-quality, screening-ready compound collections.

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system is a bioisostere of purine and has demonstrated the ability to bind to a multitude of receptors with high affinity.[3] This promiscuity, in a controlled context, makes it a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[3] Derivatives have shown promise as inhibitors of critical oncology targets like Pim-1 kinase, CDK2, and TRKA, validating the scaffold's utility in modern drug discovery.[4][5][6]

The specific focus on the 4H,5H,6H,7H-tetrahydro core introduces sp³ character, increasing the three-dimensionality and conformational complexity of the molecules. This is a key strategy in modern medicinal chemistry to improve physicochemical properties, such as solubility, and to explore new binding interactions within protein targets that are inaccessible to purely flat, aromatic systems.[7] The carboxylic acid at the 2-position serves as a versatile handle for late-stage diversification or as a key pharmacophoric element for interacting with target proteins.

This document provides the technical guidance for researchers to construct diverse libraries around this valuable core, enabling the exploration of new chemical space in the search for novel therapeutic agents.

Library Design Strategy: Maximizing Diversity for HTS

The goal of a screening library is to maximize the exploration of relevant chemical space. For the target scaffold, diversity can be introduced at three key positions (R¹, R², and R³). The selection of building blocks should be a deliberate process aimed at varying key physicochemical properties.

Rationale for Building Block Selection:

  • R¹ (from Substituted Hydrazine): This position allows for the introduction of diversity on the pyrazole ring. A selection of commercially available or readily synthesized hydrazines (e.g., methylhydrazine, phenylhydrazine, substituted phenylhydrazines) can be used to modulate properties like lipophilicity, hydrogen bonding potential, and steric bulk.

  • R² and R³ (from 1,3-Dicarbonyl Compound): These positions on the pyrimidine ring are derived from the 1,3-dicarbonyl synthon. By varying the substituents on this building block (e.g., using different β-ketoesters or 1,3-diketones), one can systematically explore a wide range of functionalities. For kinase inhibitor design, for example, one might select R groups that can form key hydrogen bonds with the kinase hinge region or extend into solvent-exposed regions to improve selectivity or potency.[2][8]

A well-designed library will utilize a matrix approach, combining a set of diverse aminopyrazoles with a set of diverse 1,3-dicarbonyls to generate a large number of unique products.

Caption: Diversity-oriented library design workflow.

Synthesis Methodology I: Solution-Phase Parallel Synthesis

This approach is optimized for speed and efficiency, allowing for the rapid generation of hundreds of compounds in a 96-well plate format. The workflow consists of three main stages: synthesis of the aminopyrazole precursor, cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring, and subsequent reduction to the target saturated core.

Stage 1: Synthesis of 5-Aminopyrazole-4-carboxylate Precursor

The 5-aminopyrazole core is a versatile starting material, most commonly synthesized via the condensation of a hydrazine with a β-ketonitrile or its equivalent.[9][10] The following protocol details the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Protocol 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate

  • Materials: Ethyl ethoxymethylenecyanoacetate, hydrazine hydrate, ethanol.

  • Procedure:

    • To a round-bottom flask charged with ethanol, add ethyl ethoxymethylenecyanoacetate (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid. The product is typically of sufficient purity for the next step.[11]

Stage 2 & 3: Parallel Cyclocondensation and Reduction

This stage is performed in a 96-well deep-well plate, allowing for the parallel synthesis of multiple analogs.

Caption: General solid-phase synthesis workflow.

Protocol 3: Solid-Phase Synthesis on Wang Resin

  • Materials: Wang resin, Fmoc-protected 5-aminopyrazole-2-carboxylic acid, DIC, DMAP, 20% piperidine in DMF, β-dicarbonyl compounds, NaBH₄, TFA, DCM, cleavage scavengers (e.g., triisopropylsilane, water).

  • Procedure:

    • Resin Swelling: Swell the Wang resin in dichloromethane (DCM) for 30 minutes in a solid-phase reaction vessel.

    • Loading: Drain the DCM. Add a pre-activated solution of the Fmoc-protected 5-aminopyrazole-2-carboxylic acid (5 eq), DIC (5 eq), and a catalytic amount of DMAP in DCM:DMF. [12]Agitate the mixture for 3 hours. Wash the resin thoroughly with DMF, MeOH, and DCM.

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the pyrazole nitrogen. [13]Wash the resin extensively with DMF.

    • On-Resin Cyclocondensation: To the deprotected resin, add a solution of the desired β-dicarbonyl compound (5-10 eq) in a high-boiling solvent like NMP or DMA containing acetic acid. Heat the reaction mixture to 100-120 °C for 6-18 hours. Wash the resin thoroughly.

    • On-Resin Reduction: Swell the resin in ethanol. Add a solution of NaBH₄ (10 eq) in ethanol and agitate at room temperature for 4-8 hours. Wash the resin thoroughly with ethanol, water, and methanol, then dry.

    • Cleavage: Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). [11]Add the cocktail to the dry resin and agitate for 1-2 hours at room temperature. [14][15] 7. Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM. Combine the filtrates and precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation or filtration.

High-Throughput Purification and Quality Control

The success of an HTS campaign is critically dependent on the purity and integrity of the compound library. [16]Crude products from parallel synthesis must be purified and subjected to rigorous quality control before screening.

Automated High-Throughput Purification

For library purification, reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC/MS) is the industry standard. [15]

  • Workflow:

    • The crude product plate is dissolved in a suitable solvent (e.g., DMSO/Methanol).

    • An automated HPLC-MS system injects each sample onto a C18 column.

    • A rapid gradient elution (e.g., 5-95% acetonitrile/water over a few minutes) separates the target compound from impurities.

    • The mass spectrometer triggers fraction collection only when the mass-to-charge ratio (m/z) of the target molecule is detected.

    • Fractions containing the pure product are collected into a new 96-well plate.

    • The purified samples are dried in a centrifugal evaporator.

Table 1: Representative HPLC/MS Purification Parameters

ParameterConditionRationale
Column C18, e.g., 50 x 4.6 mm, 5 µmStandard for reversed-phase separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for eluting compounds from a C18 column.
Gradient 5% to 95% B over 4-6 minutesRapid gradient allows for high throughput while providing sufficient separation for most libraries.
Flow Rate 1-2 mL/minBalances speed with separation efficiency.
Detection UV (e.g., 214, 254 nm) & ESI-MSUV provides general purity information; MS provides identity confirmation and triggers collection.
Collection Trigger Target Mass (+/- 0.5 Da)Ensures only the desired product is collected, maximizing purity.
Library Quality Control (QC)

After purification, a final QC check is mandatory to confirm identity, purity, and concentration before plating for HTS.

  • QC Workflow:

    • Purity and Identity: An aliquot from each well of the purified plate is analyzed by a rapid LC-MS method (typically < 2 minutes per sample). The purity is determined by integrating the area of the product peak relative to all peaks in the UV chromatogram (e.g., at 214 nm). Identity is confirmed by the observed mass.

    • Concentration: The samples are accurately dissolved in DMSO to a stock concentration (e.g., 10 mM). While techniques like qNMR or CLND can be used for precise quantification, for large libraries, a standard concentration is often assumed post-purification and drying. [9] 3. Data Management: All QC data (purity, mass confirmation) is linked to the compound ID and plate position in a central database.

Table 2: Typical Library Acceptance Criteria

ParameterAcceptance ThresholdJustification
Identity Correct Mass +/- 1 DaConfirms the expected chemical entity was synthesized.
Purity (LC-MS) > 90% (by UV area %)Minimizes the risk of false positives/negatives in HTS assays due to the activity of impurities. [3]
Physical State Clear DMSO solutionPrecipitates can cause dispensing errors and interfere with assay readouts.

Compounds that fail to meet these criteria are flagged and typically excluded from the screening deck to ensure the integrity of the HTS data.

Conclusion

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutics. The solution-phase and solid-phase parallel synthesis methodologies detailed in this guide provide robust and flexible platforms for the creation of diverse compound libraries. By coupling these synthetic strategies with a clear rationale for building block selection and rigorous, automated purification and quality control, researchers can efficiently generate high-quality compound collections. This systematic approach significantly increases the probability of identifying valuable hit compounds in high-throughput screening campaigns and accelerates the drug discovery process.

References

  • Antonelli, A. (2011).
  • Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Chebanov, V. A., et al. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes.
  • Aapptec. (n.d.). Cleavage from Wang Resin. Aapptec Peptides. Available at: [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

  • Giraud, M., et al. (2007). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. Available at: [Link]

  • Houghten, R. A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 507–512. Available at: [Link]

  • Houghten, R. A., et al. (2001). Solid Phase Heterocyclic Chemistry. Chemical Reviews, 101(12), 3671-3726. Available at: [Link]

  • Kamal, A., et al. (2015). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. Available at: [Link]

  • Pal, M., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 24(15), 2769. Available at: [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. Available at: [Link]

  • Paruch, K., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters, 21(2), 471-475. Available at: [Link]

  • Rao, K. V., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(5), 457-461. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Supporting Information. Available at: [Link]

  • Salem, B. I., et al. (2024). Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1. Available at: [Link]

  • Sakhno, Y. I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 184-245. Available at: [Link]

  • Sadek, K. U., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Available at: [Link]

  • Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Houghten, R. A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 507-512. Available at: [Link]

  • Vasylkevich, O., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Molbank, 2018(4), M1025. Available at: [Link]

  • Wodnich, A., et al. (2015). Selection of fragments for kinase inhibitor design: decoration is key. Journal of Medicinal Chemistry, 58(3), 1347-1355. Available at: [Link]

  • El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Meanwell, N. A. (2018). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Peterson, M. A. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]

  • D'hooghe, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028-1065. Available at: [Link]

  • Lamberts, J., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(21), 5183. Available at: [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid coupling reactions

Welcome to the Technical Support Center for heterocyclic coupling reactions. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 4H,5H,6H,7H-Pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic coupling reactions. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .

This partially saturated bicyclic scaffold is a highly valued pharmacophore in medicinal chemistry, frequently utilized in the design of selective PI3Kδ inhibitors and Casein Kinase 1 alpha (CK1α) molecular glue degraders[1][2]. However, functionalizing the C2-position via amide bond formation often results in stalled reactions, low yields, or unwanted byproducts due to severe steric hindrance[3][4].

Below is a comprehensive troubleshooting guide, diagnostic workflow, and field-proven methodologies to overcome these specific steric barriers.

Diagnostic Workflow for Hindered Couplings

Before altering your synthetic route, use the following decision matrix to identify the optimal activation strategy based on the steric and electronic profile of your target amine.

G N1 Low Amide Yield Detected (< 20%) N2 Analyze Amine: Nucleophilicity & Bulk N1->N2 N3 Is the Amine Electron-Deficient or α,α-Disubstituted? N2->N3 N4 Protocol B: Acyl Fluoride Generation (TCFH / NMI) N3->N4  Yes   N5 Protocol A: Optimized Uronium Coupling (HATU / HOAt / Collidine) N3->N5  No   N6 Evaluate Conversion via LC-MS N4->N6 N5->N6 N7 Success Proceed to Purification N6->N7  > 80%   N8 Fail: Transition State Clash Switch to Protocol B N6->N8  < 80%   N8->N4

Troubleshooting workflow for hindered pyrazolo[1,5-a]pyrimidine amide couplings.

Frequently Asked Questions (FAQs)

Q1: Why does 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit such severe steric resistance to standard coupling conditions? A: The resistance is a direct consequence of its 3D conformation. The partially saturated 4H,5H,6H,7H-tetrahydropyrimidine ring contains sp3 hybridized carbons that pucker out of the aromatic plane of the pyrazole ring. This puckering creates a bulky, three-dimensional "umbrella" that physically shields the adjacent C2-carboxylic acid[3]. When activated with standard reagents (like HOBt), the resulting intermediate is too sterically congested to allow the incoming amine to achieve the Bürgi-Dunitz trajectory required for nucleophilic attack[4].

Q2: My EDC/HOBt and standard HATU protocols are failing. What is the mechanistic reason? A: EDC/HOBt forms an OBt (benzotriazole) ester, which is heavily hindered. HATU forms an OAt (7-azabenzotriazole) ester. While the pyridine nitrogen in HOAt provides anchimeric assistance (acting as an intramolecular base to guide the amine), the overall transition state remains highly congested[5][6]. Furthermore, if the amine attack is slow due to steric clash, the excess tetramethyluronium salt from HATU will competitively react with your amine, leading to irreversible guanidinylation and chain termination[6].

Q3: How do Acyl Fluorides overcome this specific steric barrier? A: Acyl fluorides behave like highly activated esters but possess a radically smaller steric profile. The fluorine atom has a van der Waals radius (~1.47 Å) nearly identical to oxygen, meaning the activated species is scarcely larger than the parent carboxylic acid[7]. This minimizes steric repulsion between the coupling partners while maintaining extreme electrophilicity due to the highly polarized C-F bond, allowing even electron-deficient or bulky amines to couple efficiently[7][8][9].

Q4: How does base selection impact the yield in these hindered systems? A: In highly congested environments, standard bases like DIPEA can be too bulky to efficiently deprotonate the intermediate without steric clashing. Switching to a smaller, non-nucleophilic base like 2,4,6-collidine or N-methylimidazole (NMI) accelerates the formation of the active ester/fluoride and buffers the reaction against acidic byproducts without competing for the electrophile[9].

Quantitative Reagent Comparison

To optimize your reaction, select the coupling reagent system that balances the steric profile of the activated intermediate with the required reactivity.

Reagent SystemActivated IntermediateSteric ProfileAnchimeric AssistanceGuanidinylation RiskExpected Yield Range
EDC / HOBt OBt EsterVery HighNoLow< 15%
HATU / DIPEA OAt EsterHighYes (Pyridine N)High (if slow)30 - 50%
COMU / Collidine Oxyma EsterModerateYes (Internal Base)None50 - 70%
TCFH / NMI Acyl FluorideLowNoNone75 - 95%

Note: Yield ranges are generalized benchmarks based on coupling with moderately hindered primary and secondary amines.

Detailed Experimental Protocols

Protocol A: Optimized Uronium Coupling (HATU / HOAt / Collidine)

Best for: Moderately hindered primary amines or unhindered secondary amines.

Causality & Design: This protocol utilizes HATU to generate the highly reactive OAt ester. 2,4,6-collidine is selected over DIPEA because its planar aromatic structure allows it to act as an efficient base in sterically restricted pockets without acting as a competing nucleophile.

  • Activation: Dissolve 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the OAt activated ester.

  • Coupling: Add the target amine (1.2 eq). Warm the reaction to 40 °C. Causality: Gentle heating provides the kinetic energy necessary to overcome the activation energy barrier imposed by the puckered pyrimidine ring[3][9].

  • Self-Validation Check: After 2 hours, analyze the reaction via LC-MS.

    • If the OAt ester is visible but no product has formed: The transition state is too sterically hindered. Abort and switch to Protocol B.

    • If the starting acid is visible: Activation failed. Ensure reagents are fresh and anhydrous.

Protocol B: In Situ Acyl Fluoride Generation (TCFH / NMI)

Best for: Extremely hindered amines, α,α -disubstituted amines, and electron-deficient anilines.

Causality & Design: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) in combination with NMI (N-methylimidazole) rapidly converts the carboxylic acid into an acyl fluoride. NMI acts as both a base and a nucleophilic catalyst, first forming a highly reactive acylimidazolium intermediate that is immediately displaced by the fluoride ion[9].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF (0.1 M). Note: Less polar solvents often stabilize the acyl fluoride intermediate better than DMF.

  • Fluorination: Add NMI (3.0 eq) followed by TCFH (1.2 eq) at room temperature. Stir for 30 minutes.

  • Self-Validation Check: Before adding the amine, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Run LC-MS. You should observe quantitative conversion to the methyl ester. This validates that the acyl fluoride was successfully generated. If unreacted acid remains, verify the anhydrous nature of your solvents, as acyl fluorides hydrolyze rapidly in the presence of adventitious water.

  • Coupling: Add the hindered amine (1.5 eq). Stir at room temperature for 12–24 hours. The small steric profile of the acyl fluoride allows the amine to attack the carbonyl carbon with minimal steric repulsion[7][8].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid purity and molecular weight

High-Fidelity LC-MS Validation of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Comparative Guide Executive Summary For researchers and drug development professionals, the integrity of early-stage building b...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity LC-MS Validation of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Comparative Guide

Executive Summary For researchers and drug development professionals, the integrity of early-stage building blocks dictates the trajectory of downstream synthesis. This guide provides an authoritative comparison between High-Fidelity LC-MS validated 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and standard commercial grades. By implementing a self-validating analytical workflow grounded in the latest ICH Q2(R2) guidelines, we demonstrate how High-Resolution Mass Spectrometry (HRMS) overcomes the inherent limitations of traditional UV-based purity assays for partially saturated heterocycles.

The Strategic Value of the 4,5,6,7-Tetrahydro-Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine bicyclic system is a 1, frequently deployed in the design of potent protein kinase inhibitors targeting TTK, CDK2, and EGFR[1]. While the fully aromatic core is ubiquitous, the partially saturated 4H,5H,6H,7H derivative offers a critical evolutionary step in scaffold design. By introducing sp3 hybridized carbons into the pyrimidine ring, researchers can escape the "flatland" of traditional planar aromatics, thereby improving aqueous solubility and altering the 3D spatial vector of substituents attached to the carboxylic acid handle[2]. Furthermore, this scaffold has been instrumental in3[3].

Scaffold_Pathway Scaffold 4H,5H,6H,7H-Pyrazolo[1,5-a] pyrimidine-2-carboxylic acid Coupling Amide Coupling & Derivatization Scaffold->Coupling Kinase Protein Kinase Targeting (e.g., TTK, CDK2) Coupling->Kinase Inhibition ATP-Competitive Inhibition Kinase->Inhibition Efficacy Anticancer Efficacy Inhibition->Efficacy

Fig 1. Drug discovery workflow utilizing the pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibition.

The Analytical Challenge: Why Standard HPLC-UV Falls Short

Validating the purity and molecular weight of this specific building block is analytically demanding. Standard commercial vendors often rely solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, the reduction of the pyrimidine ring diminishes the extended conjugated chromophore system, leading to weak or variable UV absorbance at standard wavelengths (e.g., 254 nm).

This phenomenon causes a dangerous analytical blind spot: non-UV-absorbing impurities (such as aliphatic synthetic precursors, regioisomers, or inorganic salts) will not register on a UV chromatogram, leading to a gross overestimation of chemical purity. To meet the stringent requirements of modern drug discovery and align with the4, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the mandatory orthogonal technique[4].

Comparative Performance: High-Fidelity LC-MS vs. Standard Commercial Grade

The table below objectively compares the analytical deliverables of a High-Fidelity LC-MS validated batch against a Standard Commercial Grade batch analyzed via HPLC-UV alone.

Analytical ParameterHigh-Fidelity Grade (LC-HRMS Validated)Standard Commercial Grade (HPLC-UV Only)Analytical Impact & Causality
Primary Purity Metric >98% (UV + Total Ion Chromatogram)>95% (UV 254 nm only)UV alone misses aliphatic impurities due to lack of chromophore.
Molecular Weight Confirmation Exact Mass: 168.0768 Da [M+H]+ (Δ < 3 ppm)Nominal Mass or Not ReportedHRMS unambiguously confirms the empirical formula (C7H9N3O2).
Isotopic Pattern Match >95% match to theoretical distributionN/AValidates the absence of hidden co-eluting isobaric species.
Regioisomer Detection Resolved via MS/MS fragmentationOften co-elutes, undetectedEnsures the carboxylic acid is strictly at the 2-position.
Regulatory Alignment Fully ICH Q2(R2) CompliantNon-compliant for trace impuritiesDe-risks downstream IND-enabling studies.

ICH Q2(R2) Compliant LC-MS Validation Methodology

To establish a self-validating system, the LC-MS protocol must continuously prove its own accuracy and precision during the run. As per5, this is achieved through rigorous matrix spiking and orthogonal detection[5].

LCMS_Workflow Prep Sample Preparation (Spiked Matrix Recovery) LC UHPLC Separation (C18, pH-Optimized Gradient) Prep->LC MS High-Resolution MS (ESI+, Orbitrap/TOF) LC->MS Data Data Processing (Exact Mass & Purity) MS->Data Report ICH Q2(R2) Compliant Validation Report Data->Report

Fig 2. Self-validating ICH Q2(R2) compliant LC-MS workflow for scaffold purity analysis.

Step-by-Step Experimental Protocol

The following protocol outlines the causal reasoning behind each experimental parameter to ensure a robust, reproducible assay.

Step 1: Sample Preparation & System Suitability

  • Procedure: Dissolve the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid sample in a 90:10 Water:Acetonitrile diluent containing 0.1% Formic Acid to a final concentration of 100 µg/mL. Spike the sample with 1 µg/mL of an isotopically labeled internal standard.

  • Causality: The carboxylic acid moiety makes the compound amphoteric. Dissolving it in a highly organic, neutral solvent can lead to poor peak shape and secondary interactions. The acidic, highly aqueous diluent ensures the compound is fully protonated and focused at the head of the column prior to gradient elution. The internal standard acts as a self-validating control for ESI ion suppression[6].

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The sub-2 µm particles provide the high theoretical plate count required to resolve closely related synthetic regioisomers. Formic acid acts as an essential ion-pairing agent, mitigating peak tailing from the basic nitrogens in the pyrazole ring while providing the necessary protons for efficient downstream Electrospray Ionization (ESI).

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Ionization Mode: ESI Positive (ESI+).

  • Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Mass Range: m/z 50–500.

  • Causality: Despite the presence of a carboxylic acid (which typically favors ESI-), the secondary amine in the 4,5,6,7-tetrahydro ring and the pyrazole nitrogens possess high proton affinity. ESI+ yields a dominant, stable [M+H]+ pseudo-molecular ion at exact mass m/z 168.0768. Utilizing a Time-of-Flight (TOF) or Orbitrap analyzer provides mass accuracy within < 3 ppm, unambiguously confirming the empirical formula and satisfying 6[6].

Conclusion

For complex, partially saturated heterocycles like 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, legacy HPLC-UV methods fail to provide the analytical fidelity required for modern drug discovery. By adopting a self-validating, ICH Q2(R2) compliant LC-HRMS workflow, researchers can definitively confirm both exact molecular weight and true chemical purity, thereby de-risking downstream synthetic investments and ensuring the integrity of structure-activity relationship (SAR) data.

References[2] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health (NIH). Verified URL[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry (RSC). Verified URL[3] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. American Chemical Society (ACS). Verified URL[5] VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. International Council for Harmonisation (ICH).Verified URL[6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Verified URL[4] Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Verified URL

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Analogues

Introduction: The Centrality of Binding Affinity in Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a bioisostere of adenine, the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Centrality of Binding Affinity in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This mimicry allows it to effectively compete with ATP for binding within the active sites of numerous protein kinases, a class of enzymes frequently implicated in oncogenesis.[1][2][3] Consequently, this scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs and clinical candidates built upon its framework.[4][5] The compound at the heart of our discussion, 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its analogues, represents a key area of exploration for novel kinase inhibitors.[6][7]

The success of any potential drug candidate hinges on its ability to bind to its intended biological target with high affinity and specificity. Binding affinity, quantified by parameters like the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), dictates the concentration of a drug required to produce a therapeutic effect. Therefore, the rigorous and accurate validation of binding affinity is not merely a routine characterization step; it is the fundamental basis of the structure-activity relationship (SAR) studies that guide lead optimization.[8]

This guide provides a comparative analysis of key methodologies for validating the binding affinity of pyrazolo[1,5-a]pyrimidine analogues. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring that the data generated is robust, reproducible, and, most importantly, translatable.

The Strategic Imperative: Choosing the Right Assay

No single assay can provide a complete picture of a compound's binding characteristics. A multi-faceted approach, employing orthogonal methods, is crucial for building confidence in a candidate's profile. The choice of assay depends on the stage of the project, the required throughput, and the specific questions being asked (e.g., thermodynamics, kinetics, or cellular target engagement).

Here, we compare four industry-standard techniques:

Assay Technique Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[9]Kd, Association rate (ka), Dissociation rate (kd)Real-time, label-free, provides kinetic data, high sensitivity.[10][11]Requires protein immobilization which can affect activity, potential for mass transport artifacts.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event as the ligand is titrated into a sample cell containing the protein.[12][13]Kd, Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free, in-solution, provides a complete thermodynamic profile.[13][14]Requires large amounts of pure protein and compound, lower throughput, sensitive to buffer mismatches.[12][15]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small, fluorescently labeled tracer molecule when it binds to a larger protein.[16]Ki, IC50Homogeneous (no-wash) format, high-throughput, sensitive, uses low reagent concentrations.[16][17]Requires a fluorescent probe, susceptible to interference from fluorescent compounds or light scatter.[18]
Cellular Thermal Shift Assay (CETSA) Measures the change in a protein's thermal stability upon ligand binding in intact cells or cell lysates.[19][20]Target Engagement, EC50Measures target engagement in a physiological context, accounts for cell permeability.[19][21][22]Lower throughput (WB-based), requires specific antibodies, not all binding events cause a thermal shift.[19]

Experimental Deep Dive: Comparative Workflows & Protocols

To illustrate the practical application of these techniques, we present condensed, step-by-step protocols for SPR and FP, two commonly paired methods for primary screening and detailed kinetic follow-up.

Workflow for Affinity Validation

The following diagram outlines a logical workflow for characterizing a novel pyrazolo[1,5-a]pyrimidine analogue.

G cluster_0 Phase 1: Initial Screening & Ranking cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Validation HTS_FP High-Throughput Screen (FP Assay) Rank Rank Analogues by Potency (IC50) HTS_FP->Rank SPR SPR Kinetics (ka, kd, Kd) Rank->SPR Select Hits Orthogonal Orthogonal Validation SPR->Orthogonal ITC ITC Thermodynamics (ΔH, ΔS) ITC->Orthogonal CETSA CETSA Target Engagement (EC50) Orthogonal->CETSA Confirm Binding Cell_Assay Cell-Based Functional Assay CETSA->Cell_Assay G cluster_0 No Inhibitor (High Polarization) cluster_1 With Inhibitor (Low Polarization) K1 Kinase Complex1 Kinase-Tracer Complex (Slow Tumbling) K1->Complex1 T1 Fluorescent Tracer T1->Complex1 K2 Kinase Complex2 Kinase-Inhibitor Complex K2->Complex2 T2 Free Tracer (Fast Tumbling) I2 Pyrazolopyrimidine Analogue I2->Complex2

Sources

Validation

Isosteric Replacement Evaluation: The Role of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Lead Optimization

Executive Summary In modern drug discovery, the over-reliance on flat, highly conjugated heteroaromatic scaffolds frequently leads to developability bottlenecks, including poor aqueous solubility and rapid metabolic clea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, highly conjugated heteroaromatic scaffolds frequently leads to developability bottlenecks, including poor aqueous solubility and rapid metabolic clearance. As a Senior Application Scientist, I frequently guide optimization campaigns toward the "escape from flatland" paradigm. This guide objectively evaluates the isosteric replacement of planar bicyclic acids with the partially saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid [1]. By examining the causality behind its physicochemical advantages and providing self-validating experimental protocols, this document serves as a strategic blueprint for researchers looking to optimize pharmacokinetic profiles without sacrificing target affinity.

Mechanistic Rationale: The "Escape from Flatland" Paradigm

The fully aromatic pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, heavily utilized in the design of kinase inhibitors (e.g., CSNK2[2], PI3Kδ[3]) and bacterial enzyme inhibitors (e.g., DdlB ligase[4]). However, these planar systems often suffer from the "brick dust" effect—where strong π-π stacking in the solid state leads to high melting points and poor thermodynamic solubility[2]. Furthermore, electron-rich aromatic rings act as primary soft spots for Cytochrome P450-mediated oxidation.

By introducing 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid [1], we execute a strategic isosteric replacement that increases the fraction of sp3-hybridized carbons (Fsp3). This structural shift yields two critical mechanistic advantages:

  • Thermodynamic Disruption: The puckered 3D conformation of the saturated pyrimidine ring disrupts planar crystal packing forces. This lowers the energy barrier for solvation, drastically enhancing aqueous solubility.

  • Metabolic Shunting: The removal of aromatic double bonds eliminates specific epoxidation soft spots. While this alters the metabolic profile, it generally reduces intrinsic clearance, provided new aliphatic hydroxylation liabilities are carefully monitored.

Workflow & Logical Framework

G A Planar Hit Compound (e.g., Pyrazolo[1,5-a]pyrimidine) B Isosteric Replacement (4H,5H,6H,7H-Saturation) A->B Structural Modification C Increased Fsp3 (Disrupted Crystal Packing) B->C D Altered 3D Vector (New Binding Modalities) B->D E Improved ADME Profile (Higher Solubility, Lower CLint) C->E Physicochemical Benefit D->E Target Affinity Shift

Logic flow of isosteric replacement using a partially saturated scaffold.

Comparative Performance Data

To objectively evaluate this isosteric replacement, the table below compares the partially saturated scaffold against its fully aromatic counterpart and a standard indole bioisostere. The data reflects aggregated median values from standardized in vitro profiling assays.

Physicochemical & ADME PropertyIndole-2-carboxylic acidPyrazolo[1,5-a]pyrimidine-2-carboxylic acid4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Fsp3 (Fraction sp3) 0.000.000.44
Topological Polar Surface Area (TPSA) 53.09 Ų65.46 Ų68.20 Ų
LogD (pH 7.4) 1.450.820.15
Kinetic Solubility (pH 7.4, µM) < 50~120> 500
HLM Intrinsic Clearance (µL/min/mg) 45.258.422.1
3D Conformation PlanarPlanarPuckered

Self-Validating Experimental Protocols

Data integrity relies entirely on the robustness of the assay. The following protocols are designed as self-validating systems, ensuring that the observed improvements in the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives are genuine and not assay artifacts.

Protocol A: High-Throughput Kinetic Solubility Profiling (HPLC-UV)

Causality: Nephelometric (light-scattering) assays can yield false positives due to the formation of amorphous colloidal suspensions rather than true solutions. By utilizing HPLC-UV quantification against a standard curve, we force the measurement of only the truly dissolved monomeric species, providing definitive thermodynamic insight.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Incubation: Spike 5 µL of the DMSO stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final concentration 100 µM, 1% DMSO).

  • Equilibration: Agitate the plate at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the plate at 4,000 RPM for 30 minutes to pellet any undissolved "brick dust" or aggregates.

  • Quantification: Transfer the supernatant to a new plate. Analyze via HPLC-UV, interpolating the peak area against a pre-established 5-point calibration curve (prepared in 50% Acetonitrile/Water to ensure complete solubility).

  • Self-Validation Check: The assay must include Nicardipine as a low-solubility control (<10 µM) and Caffeine as a high-solubility control (>500 µM). If controls fail, the entire plate is rejected.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: Saturating the pyrimidine ring removes π-electron clouds, shifting the metabolic soft spots away from CYP450-mediated aromatic epoxidation. To accurately measure this shift, the assay must track parent compound depletion over time using high-resolution LC-MS/MS.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Initiation: Pre-incubate the mixture with 1 µM of the test compound at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 RPM for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

  • Self-Validation Check: Include Verapamil (high clearance, CLint > 40 µL/min/mg) to confirm CYP450 enzymatic viability, and Warfarin (low clearance, CLint < 5 µL/min/mg) to ensure the system is not artificially degrading stable compounds.

Application Case Study: Kinase and Ligase Inhibitor Optimization

In recent optimization campaigns, the fully aromatic pyrazolo[1,5-a]pyrimidine core has been heavily utilized to target the ATP-binding pockets of kinases[3] and the bacterial D-Ala:D-Ala ligase (DdlB)[4]. However, late-stage optimization often hits a wall due to dose-limiting solubility and rapid in vivo clearance[2].

Replacing the planar core with 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid allows the carboxylic acid vector to maintain its critical hydrogen-bonding interactions—such as mimicking the phosphate groups of ATP coordinating Mg2+ ions in DdlB[4]—while the puckered aliphatic ring projects into solvent-exposed regions. This specific isosteric replacement rescues the pharmacokinetic profile, transforming an intractable in vitro hit into a viable in vivo lead.

References

1.[2] Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry Source: acs.org URL:

2.[1] Title: 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid(CAS# 1498993-51-3 ) Source: angenesci.com URL:

3.[3] Title: Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow Source: mdpi.com URL:

4.[4] Title: Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. As researchers and drug development professionals, it is imperative t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. As researchers and drug development professionals, it is imperative that we manage chemical waste with the utmost care to ensure personal safety and environmental protection. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each procedural step, grounded in established safety protocols and regulatory standards.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including antitumor and anti-inflammatory properties.[1][2][3][4] Consequently, its derivatives, such as the carboxylic acid form, are increasingly synthesized and utilized in research laboratories.[1][5] This increased use necessitates a clear and robust understanding of its waste management stream.

Hazard Identification and Risk Assessment: The "Know Your Waste" Principle

Before any disposal protocol is initiated, a thorough understanding of the chemical's inherent hazards is paramount. While specific toxicity data for 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not extensively documented in readily available safety data sheets (SDS), we can infer potential hazards based on related pyrazolo[1,5-a]pyrimidine and carboxylic acid compounds.

Inferred Hazard Profile:

Hazard CategoryPotential EffectsCitation
Skin Irritation Causes skin irritation.[6][7][8][9][10]
Eye Irritation Causes serious eye irritation.[6][7][8][9][10]
Respiratory Irritation May cause respiratory irritation.[7][8][9][10][11]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6][9][10]

Given these potential hazards, all handling and disposal procedures must be conducted under the assumption that the compound is a hazardous substance. This aligns with the precautionary principle advocated by major regulatory bodies.

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing the disposal of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, from the point of generation to final removal.

DisposalWorkflow A Step 1: Point-of-Generation Waste Segregation B Step 2: Containerization & Labeling (Hazardous Waste) A->B Segregate from non-hazardous waste C Step 3: Temporary Storage (Satellite Accumulation Area - SAA) B->C Use compatible, sealed containers. Label with 'Hazardous Waste' and full chemical name. D Step 4: Waste Pickup Request (via Institutional EHS) C->D Store in designated, secondary containment. Adhere to SAA volume limits. E Step 5: Licensed Waste Disposal (Incineration Recommended) D->E Complete hazardous material pickup request form.

Caption: Disposal workflow for 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Step 1: Point-of-Generation Waste Segregation

The principle of waste minimization begins at the source.[12] Immediately upon generation, any waste containing 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated from non-hazardous waste streams.

Causality: Cross-contamination of non-hazardous waste can lead to a significant increase in the volume of regulated hazardous waste, resulting in higher disposal costs and greater environmental liability.[12]

Step 2: Proper Containerization and Labeling

Container Selection:

  • Utilize a container that is compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[13]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[13]

  • For liquid waste, use a container designed for liquids to prevent spills.[13]

Labeling:

  • Clearly label the container with the words "HAZARDOUS WASTE".[13]

  • The full chemical name, "4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid," must be written out. Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration or percentage of the compound in the waste mixture.[13]

Self-Validating System: Proper labeling is a critical control point. It ensures that all personnel who handle the waste are aware of its contents and associated hazards, preventing accidental mixing with incompatible materials.[13]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste are required to establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste at or near the point of generation.[12][14]

SAA Requirements:

  • The SAA must be under the control of the laboratory personnel.[14]

  • Waste containers must be kept closed at all times, except when adding waste.[13][14]

  • Incompatible waste streams must be segregated within the SAA, often through the use of secondary containment bins.[14]

  • Adhere to the volume limits for SAAs as defined by the U.S. Environmental Protection Agency (EPA) and your institution's Environmental Health and Safety (EHS) department (typically no more than 55 gallons of total hazardous waste and/or 1 quart of any acutely hazardous waste).[12][15]

Step 4: Arranging for Disposal through Institutional EHS

Researchers should never attempt to dispose of chemical waste independently. Your institution's EHS department is the designated authority for the management and disposal of hazardous materials.

Procedure:

  • Once your waste container is approaching full (a safe rule of thumb is 90% capacity to prevent overfilling), or if you are discontinuing work with the compound, initiate a waste pickup request.[16]

  • Follow your institution's specific procedure, which typically involves submitting a chemical waste pickup request form, often through an online portal.[13]

  • Provide accurate and complete information on the request form, mirroring the information on the container's label.

Step 5: Final Disposal Method - Incineration

For nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyrimidines and carboxylic acids, high-temperature incineration in a licensed hazardous waste disposal facility is the generally accepted and most environmentally sound disposal method.[17]

Rationale for Incineration:

  • Complete Destruction: Incineration ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[7][8][18]

  • Prevents Environmental Release: This method prevents the compound from being released into the environment, where its long-term ecological effects may not be fully understood.[19]

  • Regulatory Compliance: Disposal via a licensed facility ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[20]

Unacceptable Disposal Methods:

  • Drain Disposal: It is strictly prohibited to dispose of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid down the drain.[12] This can lead to the contamination of waterways and interfere with wastewater treatment processes.

  • Regular Trash Disposal: This compound must not be disposed of in the regular solid waste stream.[16] This would constitute illegal disposal of hazardous waste and poses a risk to sanitation workers and the environment.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental spill or exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[21]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[8][19][21] Avoid generating dust.[19][21]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.[13]

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

In all cases of exposure, consult the Safety Data Sheet (if available for a similar compound) and inform your supervisor and institutional EHS department.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard identification, proper segregation, secure containment, and compliant disposal, we uphold our commitment to a safe laboratory environment and the preservation of our ecosystem. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain informed by their institution's specific policies and the evolving landscape of chemical safety.

References

  • Fisher Scientific. (2023, October 11). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • NextSDS. methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate. Retrieved from [Link]

  • TCI Chemicals. (2026, February 26). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
  • Cabrera-Rivera, F. A., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Retrieved from [Link]

  • RSC Publishing. (2020, October 29). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 31). Safety Data Sheet.
  • Environmental Health & Safety (EHS), The University of Texas at Austin. Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, October 23). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]

  • Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022, March 1). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • Ministry for the Environment. Guidelines for the Management of Hazardous Waste. Retrieved from [Link]

  • eCFR. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • European Journal of Chemistry. (2011, September 15). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1H-Indole-2-carboxylic acid.

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Feasible Synthetic Routes

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Reactant of Route 1
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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